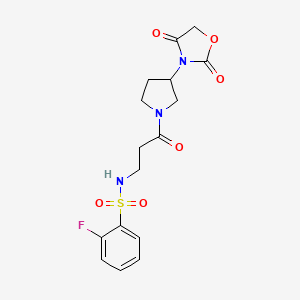
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone, also known as CTSE, is a synthetic compound with potential applications in the field of scientific research. CTSE is a member of the class of compounds known as sulfonyl triazoles, which have been studied for their ability to act as protective agents against oxidative stress and for their potential to be used as a therapeutic agent for cancer and other diseases. CTSE has been used in a variety of laboratory experiments, and its potential applications in the field of scientific research are being explored.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis process of compounds related to "1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone" involves catalysis under specific conditions, highlighting its relevance in organic synthesis and potential in pharmaceutical chemistry. For example, the synthesis of similar compounds has been achieved through reactions involving chlorobenzene and chloroacetyl chloride, demonstrating the compound's utility as an intermediate in chemical synthesis (Li De-liang, 2010).
Antifungal Activity
- Derivatives of the compound exhibit significant antifungal activities, making them valuable for developing new antifungal agents. This application is particularly important in agriculture and medicine, where fungal resistance to existing drugs is a growing concern. Studies have synthesized novel derivatives showing inhibition against various fungi, suggesting potential use in creating more effective antifungal treatments (Yi-An Ruan et al., 2011).
Corrosion Inhibition
- Some studies have explored the use of triazole derivatives, related to "this compound," as corrosion inhibitors for metals in acidic media. These findings could have significant implications for the chemical industry, where corrosion of metal equipment is a major challenge, by offering a means to extend the life of such equipment through effective corrosion inhibition (Wei-hua Li et al., 2007).
Pharmaceutical Intermediates
- The compound and its derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceutical agents. For instance, the synthesis and characterization of similar compounds have provided key intermediates required for the development of promising agricultural fungicides, showcasing the role of such compounds in synthesizing active pharmaceutical ingredients (H. Ji et al., 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S/c11-8-3-1-7(2-4-8)9(15)5-18(16,17)10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZWCBSLVIKCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


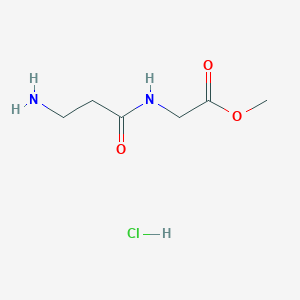

![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)
![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)
![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)

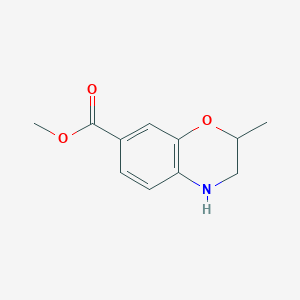
![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)
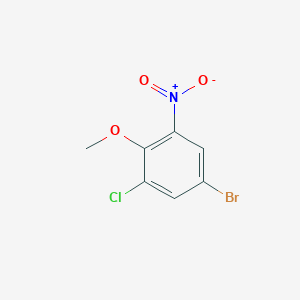
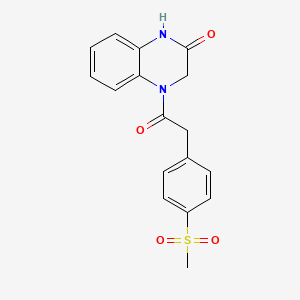
![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)
